molecular formula C9H12N2O2 B13201597 (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid

Cat. No.: B13201597
M. Wt: 180.20 g/mol
InChI Key: OHRRKEYAYSAHJG-ZETCQYMHSA-N
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Description

"(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid" is a chiral non-proteinogenic amino acid featuring a pyridine ring substituted with a methyl group at the 3-position. Its IUPAC name reflects the (2S)-configuration of the α-carbon, which aligns with the L-stereochemistry common in natural amino acids. The molecule consists of a propanoic acid backbone with an amino group at the second carbon and a 3-methylpyridin-2-yl substituent at the third carbon.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

OHRRKEYAYSAHJG-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(N=CC=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(N=CC=C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. For instance, a continuous flow setup can be used to produce 2-methylpyridines by passing starting materials through a column packed with Raney® nickel using a low boiling point alcohol like 1-propanol at high temperature . This method is advantageous due to its shorter reaction times, increased safety, and reduced waste.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts . This method is efficient and yields the desired product in good quantities, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, POCl3, and PCl5. The reaction conditions often involve moderate temperatures and the use of solvents like toluene and ethyl acetate .

Major Products Formed

The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related amino acids, focusing on substituent groups, molecular properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid 3-methylpyridin-2-yl C₉H₁₂N₂O₂ ~180.2 (estimated) L-configuration; pyridine ring with methyl group for potential metal coordination or receptor binding. -
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl C₈H₁₀N₂O₂ 166.18 R-configuration; positional isomer with distinct electronic properties.
(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid 2,6-Dimethylphenyl C₁₁H₁₅NO₂ 193.25 Bulky aromatic substituent; potential use in peptide mimetics or inhibitors.
(2S)-2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid 5-Iodoindole C₁₁H₁₁IN₂O₂ 330.13 Halogenated indole group; possible role in radiolabeling or enzyme studies.
Levodopa [(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid] 3,4-Dihydroxyphenyl (catechol) C₉H₁₁NO₄ 197.2 Natural amino acid precursor to dopamine; clinical use in Parkinson’s disease.
L-Tryptophan [(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid] Indole C₁₁H₁₂N₂O₂ 204.23 Essential amino acid; precursor to serotonin and melatonin.

Key Observations:

Substituent Effects on Bioactivity: The 3-methylpyridin-2-yl group in the target compound may enhance lipophilicity compared to unsubstituted pyridine analogs (e.g., ’s pyridin-3-yl derivative). This could improve membrane permeability or binding to hydrophobic enzyme pockets . In contrast, halogenated indole () or catechol () substituents introduce polar or redox-active moieties, expanding utility in targeted therapies or diagnostic imaging .

Stereochemical Significance :

  • The (2S)-configuration is critical for compatibility with biological systems, as seen in Levodopa’s efficacy in dopamine synthesis . The (R)-isomer () may exhibit divergent pharmacokinetics or receptor interactions .

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~180.2 g/mol) is lower than that of bulky aryl analogs (e.g., 193.25 g/mol for ’s dimethylphenyl derivative), suggesting improved solubility and bioavailability .

Potential Applications: Pyridine derivatives are often explored as enzyme inhibitors (e.g., ACE inhibitors in ) or metal-chelating agents. The methyl group in the target compound could modulate steric hindrance in binding interactions . Aryl-substituted amino acids (e.g., ’s diazenylphenyl analog) are used in photopharmacology or as fluorescent probes due to their conjugated systems .

Biological Activity

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, commonly referred to as a derivative of amino acids with pyridine moieties, has garnered attention in medicinal chemistry and biological research. This compound is notable for its potential applications in treating neurological disorders and its interactions with various biological targets, particularly in the context of receptor modulation.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, with the following structural formula:

C1H1N1O2\text{C}_1\text{H}_1\text{N}_1\text{O}_2

Key Properties:

  • Molecular Weight: Approximately 179.22 g/mol
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, which is essential for membrane permeability.
  • Solubility: Generally soluble in water, facilitating its use in biological assays.

The biological activity of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid primarily involves its interaction with neurotransmitter receptors. It is hypothesized to act as an agonist at the glycine site of NMDA (N-Methyl-D-Aspartate) receptors, which are crucial for synaptic plasticity and memory function.

NMDA Receptor Interaction

Research indicates that this compound can modulate NMDA receptor activity, which is significant in the context of neurodegenerative diseases. The binding affinity and efficacy at various NMDA receptor subtypes (GluN1/2A-D) have been characterized, showing varying degrees of potency:

Receptor SubtypeEC50 (µM)Maximal Response (%)
GluN1/2A5.080
GluN1/2B10.070
GluN1/2C1.590
GluN1/2D8.075

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyridine derivatives, including (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid. In vitro tests demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0
Pseudomonas aeruginosa20.0

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Neuroprotective Effects

In animal models, (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid has shown neuroprotective effects, particularly in models of excitotoxicity induced by glutamate. The compound's ability to modulate calcium influx through NMDA receptors helps mitigate neuronal damage.

Case Studies

  • Study on Neurodegeneration: A study conducted on mice models demonstrated that administration of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid significantly reduced markers of neuroinflammation and apoptosis following induced brain injury.
    • Findings: The treated group exhibited improved cognitive function in maze tests compared to controls.
  • Antimicrobial Efficacy: A clinical trial evaluated the efficacy of this compound against resistant bacterial strains in vitro, showing promising results that warrant further investigation into its mechanism and potential therapeutic applications.

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